molecular formula C10H5F2NO6 B11783307 3-(Difluoromethoxy)-5-nitrobenzofuran-2-carboxylic acid

3-(Difluoromethoxy)-5-nitrobenzofuran-2-carboxylic acid

Cat. No.: B11783307
M. Wt: 273.15 g/mol
InChI Key: ZWGYBYYJRMGUEX-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-nitrobenzofuran-2-carboxylic acid is a chemical compound that belongs to the class of benzofurans This compound is characterized by the presence of a difluoromethoxy group, a nitro group, and a carboxylic acid group attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-nitrobenzofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced using a difluoromethylating reagent under specific reaction conditions.

    Nitration: The nitro group is introduced through a nitration reaction using a nitrating agent such as nitric acid.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-nitrobenzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(Difluoromethoxy)-5-aminobenzofuran-2-carboxylic acid.

Scientific Research Applications

3-(Difluoromethoxy)-5-nitrobenzofuran-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-nitrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares structural similarities with 3-(Difluoromethoxy)-5-nitrobenzofuran-2-carboxylic acid but has a cyclopropylmethoxy group instead of a nitro group.

    4-Difluoromethoxy-3-hydroxybenzaldehyde: This compound has a similar difluoromethoxy group but lacks the benzofuran ring and nitro group.

Uniqueness

This compound is unique due to the combination of its difluoromethoxy, nitro, and carboxylic acid groups attached to a benzofuran ring

Properties

Molecular Formula

C10H5F2NO6

Molecular Weight

273.15 g/mol

IUPAC Name

3-(difluoromethoxy)-5-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H5F2NO6/c11-10(12)19-7-5-3-4(13(16)17)1-2-6(5)18-8(7)9(14)15/h1-3,10H,(H,14,15)

InChI Key

ZWGYBYYJRMGUEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(O2)C(=O)O)OC(F)F

Origin of Product

United States

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